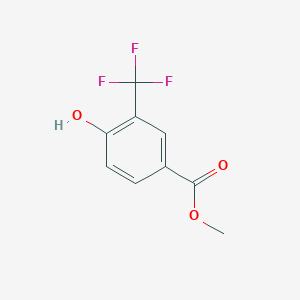

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXKYCQCCJXQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553370 | |

| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115933-50-1 | |

| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Compound Identification and Properties

This compound is an aromatic ester characterized by the presence of a hydroxyl, a trifluoromethyl, and a methyl ester group on a benzene ring.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester | [1] |

| CAS Number | 115933-50-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₇F₃O₃ | [1][6][7][8] |

| Molecular Weight | 220.15 g/mol | [1][7] |

| Appearance | Solid | |

| Melting Point | 167-169 °C | [1][2] |

| Boiling Point | 266.1 ± 40.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 6.37 ± 0.43 (Predicted) | [2] |

| Solubility | Very slightly soluble (0.7 g/L) at 25 °C (Calculated) |[1] |

Table 2: Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | |

| Pictogram | GHS07 (Harmful) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Reaction Scheme:

4-hydroxy-3-(trifluoromethyl)benzoic acid + Methanol ⇌ this compound + Water (catalyzed by H₂SO₄)

This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the methanol. The use of excess methanol as the solvent helps to shift the reaction equilibrium towards the formation of the ester product.

An alternative method involves the methylation of the carboxylic acid salt using an alkylating agent like dimethyl sulphate.[9]

Experimental Protocol: Fischer-Speier Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

4-hydroxy-3-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This addition is exothermic and should be performed with caution in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is utilized in the global life science industry for research, biotechnology development, and pharmaceutical drug therapy development and production. Its structural motifs are found in various pharmacologically active compounds, making it a valuable starting material for drug discovery programs targeting a range of therapeutic areas.

References

- 1. CAS # 115933-50-1, this compound, 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester - chemBlink [chemblink.com]

- 2. This compound CAS#: 115933-50-1 [m.chemicalbook.com]

- 3. 115933-50-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 115933-50-1 [chemicalbook.com]

- 5. tygersci.com [tygersci.com]

- 6. appchemical.com [appchemical.com]

- 7. 115933-50-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. 4-HYDROXY-3-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER [chemicalbook.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No: 115933-50-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzoate core with hydroxyl and trifluoromethyl substituents, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group can significantly influence properties such as metabolic stability and binding affinity, while the hydroxyl and methyl ester groups provide reactive handles for further chemical modification. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflow diagrams to support laboratory application.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 115933-50-1 | [1][3] |

| Molecular Formula | C₉H₇F₃O₃ | [3][4] |

| Molecular Weight | 220.15 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Melting Point | 167-169 °C | [3][5] |

| Boiling Point | 266.1 °C (at 760 mmHg) | [3][5] |

| Density | 1.382 g/cm³ (Predicted) | [5][6] |

| Water Solubility | 0.7 g/L (at 25 °C, Calculated) | [6] |

| pKa | 6.37 (Predicted) | [5] |

| LogP (XLogP3) | 3.2 (Computed for isomer) | [7] |

Detailed Experimental Methodologies

Accurate determination of physicochemical properties is essential for chemical characterization and modeling. The following sections describe standard experimental protocols for key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. It is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 167 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range (e.g., 167-169 °C) is the melting point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for its experimental determination.[8][9]

Protocol: Shake-Flask Method (OECD 107) [9]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, pH adjusted to at least 2 units below the pKa to ensure the compound is in its neutral form) are pre-saturated with each other by mixing and allowing them to separate.[9]

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial. The ratio of the volumes is chosen to ensure the final concentration in either phase is within the analytical detection limits.[10]

-

Equilibration: The mixture is mechanically shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.[9]

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in solution. For a phenolic compound like this compound, it describes the equilibrium of proton donation from the hydroxyl group. Potentiometric titration is a highly precise method for its determination.[11]

Protocol: Potentiometric Titration [12][13]

-

Apparatus Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[12]

-

Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The system is purged with nitrogen to remove dissolved CO₂.[12]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[13]

Synthesis and Workflow Diagrams

Visual representations of experimental and logical processes are essential for clarity and reproducibility in a research setting.

Synthesis Pathway: Fischer Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves reacting 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol.[14][15] An excess of methanol is typically used to drive the equilibrium toward the formation of the methyl ester product.[14]

Caption: Fischer esterification synthesis of the target compound.

Experimental Workflow: LogP Determination

The diagram below outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (LogP) using the standard shake-flask method.

Caption: Experimental workflow for LogP determination via shake-flask.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 115933-50-1 [sigmaaldrich.com]

- 4. 115933-50-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound CAS#: 115933-50-1 [m.chemicalbook.com]

- 6. CAS # 115933-50-1, this compound, 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester - chemBlink [chemblink.com]

- 7. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Fischer Esterification [organic-chemistry.org]

In-Depth Technical Guide: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

CAS Number: 115933-50-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the phenolic ring of a benzoate structure imparts unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer-Speier esterification, and a discussion of its potential applications in drug development. While specific biological activity and associated signaling pathways for this compound are not extensively documented in publicly available literature, this guide will also explore the well-established roles of trifluoromethylated compounds in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 167-169 °C. Its chemical structure combines a methyl ester, a hydroxyl group, and a trifluoromethyl group on a benzene ring. These functional groups contribute to its solubility and reactivity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| CAS Number | 115933-50-1 | |

| Molecular Formula | C9H7F3O3 | |

| Molecular Weight | 220.15 g/mol | |

| Melting Point | 167-169 °C | |

| Boiling Point | 266.1 °C at 760 mmHg | |

| Density | 1.382 g/cm³ (Predicted) | [1] |

| Solubility | Very slightly soluble in water (0.7 g/L at 25 °C, Calculated) | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature |

Table 2: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on GHS classifications and may vary by supplier.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid.[2] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the formation of the methyl ester.

Reaction Scheme:

References

An In-depth Technical Guide on the Structure Elucidation of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. The structure is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

-

IUPAC Name: this compound

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Solid | [5] |

| Melting Point | 167-169 °C | [5] |

| Boiling Point | 266.1 °C at 760 mmHg | [5] |

| InChI Key | WIXKYCQCCJXQPN-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (H-2) |

| ~8.0 | dd | 1H | Ar-H (H-6) |

| ~7.0 | d | 1H | Ar-H (H-5) |

| ~5.5 | br s | 1H | -OH |

| 3.94 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~160.0 | C-OH (C-4) |

| ~135.0 (q, J ≈ 30 Hz) | C-CF₃ (C-3) |

| ~133.0 | Ar-CH (C-2) |

| ~125.0 | Ar-C (C-1) |

| ~123.0 (q, J ≈ 272 Hz) | -CF₃ |

| ~122.0 | Ar-CH (C-6) |

| ~116.0 | Ar-CH (C-5) |

| 52.8 | -OCH₃ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3300 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 189 | Medium | [M - OCH₃]⁺ |

| 161 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

This protocol describes the synthesis from 4-hydroxy-3-(trifluoromethyl)benzoic acid and methanol.

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (5.0 g, 24.26 mmol) and methanol (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a brine wash (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain pure this compound as a solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, acquire 16-32 scans with a relaxation delay of 2 seconds. For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 5 seconds.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample scan.

-

Data Processing: Analyze the resulting spectrum of absorbance versus wavenumber for characteristic absorption bands.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in methanol.

-

Data Acquisition: Introduce the sample into a mass spectrometer with an Electron Ionization (EI) source. Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the correlation between the compound's structure and its spectroscopic signatures.

References

- 1. 115933-50-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 115933-50-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. appchemical.com [appchemical.com]

- 4. CAS # 115933-50-1, this compound, 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester - chemBlink [chemblink.com]

- 5. This compound | 115933-50-1 [sigmaaldrich.com]

Spectroscopic Profile of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. Due to the limited availability of public experimental spectra, expected values based on the analysis of structurally similar compounds are also provided for completeness and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.68 | Singlet | 1H | -OH |

| 8.00-8.10 | Multiplet | 2H | Aromatic H |

| 7.07-7.20 | Multiplet | 1H | Aromatic H |

| 3.83 | Singlet | 3H | -OCH₃ |

| Solvent: DMSO-d₆, 400 MHz |

¹³C NMR Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-OH |

| ~133 | Aromatic CH |

| ~128 (q) | C-CF₃ |

| ~125 | Aromatic CH |

| ~123 (q) | CF₃ |

| ~120 | Aromatic C-CO |

| ~118 | Aromatic CH |

| ~52 | -OCH₃ |

| Note: Expected values are based on the analysis of substituted benzoates and trifluoromethylated aromatic compounds. The signals for the carbons attached to the trifluoromethyl group will appear as quartets (q) due to C-F coupling. |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Ester Stretch |

| ~1600, ~1500 | Medium | C=C Aromatic Ring Stretch |

| ~1250-1300 | Strong | Asymmetric C-O-C Stretch |

| ~1100-1200 | Strong | C-F Stretch |

| ~1050-1150 | Strong | Symmetric C-O-C Stretch |

Mass Spectrometry (MS)

| m/z | Ion Identity |

| 221.04 | [M+H]⁺ (Calculated: 221.0423) |

| 219.03 | [M-H]⁻ (Calculated: 219.0275) |

| Based on Electrospray Ionization (ESI). The provided measured value for the [M+H]⁺ ion is 221.0.[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are recorded with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of around 240 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to form protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the ions detected. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic characterization of an organic compound.

References

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Technical Safety and Hazard Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazard profile of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No. 115933-50-1), a fluorinated organic compound relevant in medicinal chemistry and organic synthesis.

This document summarizes the known hazards, handling precautions, and emergency procedures associated with this compound. All quantitative data is presented in structured tables for clarity, and a general experimental workflow for chemical hazard assessment is provided.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram:

Signal Word: Warning [1]

Table 1: GHS Hazard and Precautionary Statements [1]

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

Toxicological and Physical Properties

While extensive toxicological studies for this compound have not been fully investigated, the available data and GHS classification indicate potential for acute toxicity and irritation.[2] It is important to handle this compound with care, assuming it may be harmful upon ingestion, inhalation, and skin contact.[2]

Table 2: Toxicological Data Summary

| Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity | H302: Harmful if swallowed | Data not available | Oral | [1] |

| Acute Dermal Toxicity | Data not available | Data not available | Dermal | - |

| Acute Inhalation Toxicity | H332: Harmful if inhaled | Data not available | Inhalation | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Data not available | Dermal | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Data not available | Ocular | [1] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 167-169 °C | [3][4] |

| Boiling Point | 266.1±40.0 °C (Predicted) | [3] |

| Density | 1.382±0.06 g/cm³ (Predicted) | [3] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | Not specified |

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Handling:

-

Use only in a chemical fume hood.[2]

-

Avoid breathing dust or vapor.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Storage:

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

In case of skin contact: Immediately wash with generous quantities of running water and non-abrasive soap.[2] Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following outlines general methodologies based on OECD guidelines for chemical safety testing, which would be used to generate the data presented in the tables above.

General Workflow for Chemical Hazard Assessment:

Caption: General workflow for chemical hazard assessment.

Description of Key Experimental Protocols:

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): This is typically determined by administering the substance to fasted animals (e.g., rats) in a single dose. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test population) is then calculated.

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to a small, shaved area of the skin of an animal (e.g., rabbit or rat) for 24 hours. The animals are then observed for signs of toxicity.

-

Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a specified period (typically 4 hours). The concentration that is lethal to 50% of the animals (LC50) is determined.

-

Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for signs of irritation (redness, swelling) or corrosion over a period of several days.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into one eye of an animal (typically a rabbit). The eye is observed for signs of irritation (redness, swelling, discharge) or corrosion.

Fire and Explosion Hazards

-

Fire Fighting Measures: In case of a fire, use appropriate extinguishing media for the surrounding fire. Emits toxic fumes under fire conditions.[2]

-

Decomposition Products: Hazardous decomposition products may include carbon oxides and hydrogen fluoride.

Ecological Information

There is no specific data available regarding the ecological effects of this compound.[2] It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet and conduct a thorough risk assessment before use.

References

Trifluoromethylated Benzoates: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the benzoate scaffold has become a cornerstone strategy in modern medicinal chemistry. This powerful functional group can dramatically alter the physicochemical and pharmacokinetic properties of a molecule, leading to enhanced biological activity, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive literature review of trifluoromethylated benzoates, focusing on their synthesis, biological activities, and structure-activity relationships, to aid researchers in the design and development of novel therapeutics.

Physicochemical Properties of Representative Trifluoromethylated Benzoates

The strategic placement of the trifluoromethyl group on the benzoate ring significantly influences its electronic and lipophilic character. A summary of the key physicochemical properties of several common trifluoromethylated benzoate building blocks is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C9H7F3O2 | 204.15 | 94-95 / 21 mmHg | 13-14 | 1.451 | 1.268 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | - | - | - | - |

| Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 | C9H7F3O2 | 204.15 | - | - | - | - |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C8H5F3O2 | 190.12 | - | - | - | - |

| 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | C8H6F3NO2 | 205.14 | - | - | - | - |

Synthesis of Trifluoromethylated Benzoates: Key Experimental Protocols

The synthesis of trifluoromethylated benzoates can be broadly categorized into two approaches: the trifluoromethylation of a pre-existing benzoate scaffold or the use of a trifluoromethylated precursor in the construction of the benzoate ring.

Protocol 1: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

This protocol describes the esterification of 4-(trifluoromethyl)salicylic acid, a common starting material for the synthesis of more complex derivatives.[1]

Reaction:

4-(Trifluoromethyl)salicylic acid + Methanol --(H2SO4, reflux)--> Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Procedure:

-

Dissolve 4-(trifluoromethyl)salicylic acid in methanol.

-

Slowly add concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 72 hours with stirring.

-

After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain a colorless liquid.

Yield: 42%[1]

A generalized workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

Protocol 2: Synthesis of Trifluoromethyl Benzoate (TFBz) as a Trifluoromethoxylation Reagent

Trifluoromethyl benzoate (TFBz) itself serves as a versatile and shelf-stable reagent for introducing the trifluoromethoxy group.[2][3]

Reaction:

Triphosgene + KF --(18-crown-6)--> COF2 --(KF, Benzoyl bromide)--> Trifluoromethyl benzoate

Procedure:

A detailed experimental procedure can be found in the supporting information of the cited literature.[2] The process involves the in situ generation of carbonyl fluoride (COF2) from triphosgene and potassium fluoride, which is then reacted with benzoyl bromide in the presence of KF to yield TFBz.

Biological Activity and Structure-Activity Relationships (SAR)

Trifluoromethylated benzoates have demonstrated significant potential as therapeutic agents, particularly as enzyme inhibitors. The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity are key to their biological activity.

Inhibition of Glycogen Phosphorylase a (GPa)

Derivatives of methyl 2-hydroxy-4-(trifluoromethyl)benzoate have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase a (RMGPa), an important target for the management of type 2 diabetes.[1] The inhibitory activities of these compounds are summarized in Table 2.

| Compound | R1 | R2 | R3 | R4 | IC50 (nM) |

| Ia | H | H | H | H | 490 ± 40 |

| Ib | 4-OCH3 | H | H | H | 320 ± 20 |

| Ic | 3,4,5-(OCH3)3 | H | H | H | 360 ± 10 |

| Id | H | H | 4-CF3 | H | 266 ± 1 |

| Ie | H | 3,5-(CH3)2 | H | H | >10000 |

| If | H | 3,5-(i-Pr)2 | H | H | >10000 |

| Ig | H | 3,5-(t-Bu)2 | H | H | >10000 |

| PSN-357 (Control) | - | - | - | - | 420 ± 10 |

Data extracted from a study on dibenzoxazepinone derivatives incorporating the trifluoromethylated benzoate moiety.[1]

The structure-activity relationship (SAR) analysis reveals that the presence and position of the trifluoromethyl group, as well as other substituents on the benzoate ring, significantly impact the inhibitory potency.

Caption: Structure-Activity Relationship of Glycogen Phosphorylase Inhibitors.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Trifluoromethylated benzamides have also been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL cholesterol levels. One study reported a series of benzylamino benzamides, with compound 9c exhibiting the best activity with an IC50 of 1.03 μM.[4]

Role in Modulating Drug-Target Interactions

The trifluoromethyl group plays a crucial role in enhancing the interaction of benzoate derivatives with their biological targets. Its unique properties contribute to improved efficacy and a more favorable pharmacokinetic profile.

Caption: Influence of the Trifluoromethyl Group on Pharmacological Properties.

The increased lipophilicity imparted by the -CF3 group can enhance a drug's ability to cross cellular membranes and reach its intracellular target.[5] Furthermore, the strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life in the body.[5] The electron-withdrawing nature of the -CF3 group can also alter the electronic distribution within the benzoate ring, influencing its binding affinity to target proteins such as enzymes and receptors.[5]

Conclusion

Trifluoromethylated benzoates represent a valuable class of compounds in drug discovery and development. Their synthesis is accessible through various established protocols, and their unique physicochemical properties, conferred by the trifluoromethyl group, make them attractive scaffolds for the design of potent and metabolically stable therapeutic agents. The quantitative data and structure-activity relationships presented in this guide highlight the significant potential of this compound class and provide a foundation for the rational design of novel drugs targeting a range of diseases. Further exploration into their mechanisms of action and the signaling pathways they modulate will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

The Strategic Role of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate and Its Isomers in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] When coupled with a hydroxybenzoate scaffold, a common pharmacophore in many biologically active compounds, trifluoromethylated building blocks like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate and its isomers serve as powerful intermediates in the synthesis of novel therapeutic agents.

This technical guide explores the biological significance of trifluoromethyl-substituted hydroxybenzoates, focusing on their application as synthetic precursors in drug discovery. While direct biological activity data for this compound is not extensively documented, its structural motifs are integral to the development of potent bioactive molecules. This guide will delve into a key example: the synthesis of novel dibenzoxazepinone derivatives as glycogen phosphorylase inhibitors, starting from a positional isomer, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[1][3]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target.[1][3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a molecule's ionization state and its interaction with biological targets.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with the active site of a target protein, enhancing binding affinity and potency.

The following diagram illustrates the general impact of trifluoromethylation on the properties of a drug candidate.

Caption: General workflow of trifluoromethyl group in drug design.

Case Study: Synthesis of Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors

This section details the synthesis of a series of novel dibenzoxazepinone derivatives, potent inhibitors of glycogen phosphorylase (GP), an enzyme considered a therapeutic target for type 2 diabetes.[4] The synthesis utilizes Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a key starting material.

Synthetic Workflow

The overall synthetic scheme for the dibenzoxazepinone derivatives is depicted below. The process begins with the synthesis of methyl salicylate derivatives, including the trifluoromethylated analog, followed by a multi-step reaction sequence to yield the final bioactive compounds.

Caption: Synthetic workflow for dibenzoxazepinone derivatives.

Quantitative Biological Data

The synthesized dibenzoxazepinone derivatives were evaluated for their inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa). The results are summarized in the table below. It is important to note that this data pertains to the final synthesized compounds and not the starting material, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

| Compound | R | IC50 (nM) vs. RMGPa |

| Id | H | 266 ± 1 |

| IIa | 5-fluoro | 410 ± 10 |

| IIb | 5-chloro | 350 ± 8 |

| IIc | 5-bromo | 320 ± 5 |

| IId | 5-methoxy | 520 ± 15 |

| IIe | 5-nitro | > 10000 |

| IIf | 7-chloro | 380 ± 9 |

| PSN-357 (Control) | - | 420 ± 10 |

Data sourced from a study on novel dibenzoxazepinone derivatives as glycogen phosphorylase inhibitors.[4]

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of the dibenzoxazepinone derivatives.

Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

4-(Trifluoromethyl)salicylic acid is dissolved in methanol. Concentrated sulfuric acid is added slowly, and the mixture is refluxed. After completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and the crude product is purified by silica gel column chromatography to obtain Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[4]

General Procedure for the Synthesis of Nitro Compound Intermediates

To a solution of the methyl salicylate derivative (including the trifluoromethyl analog) in acetone, anhydrous potassium carbonate and 1-fluoro-2,4-dinitrobenzene are added. The mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding nitro compound.[4]

General Procedure for the Reduction of Nitro Groups

The nitro compound is dissolved in ethanol, and palladium on carbon (Pd/C) and ammonium formate are added. The reaction mixture is stirred at room temperature. Upon completion, the catalyst is filtered off, and the solvent is evaporated to give the crude amine intermediate, which is used in the next step without further purification.[4]

General Procedure for Cyclization to form the Dibenzoxazepinone Core

The amine intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Hydrochloric acid is added, and the mixture is refluxed under a nitrogen atmosphere. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the dibenzoxazepinone core structure.[4]

General Procedure for the Final Coupling Reaction

To a solution of the dibenzoxazepinone core in dimethylformamide (DMF), the respective indole-2-carboxylic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and triethylamine (Et3N) are added. The reaction mixture is stirred at 45°C. After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The final dibenzoxazepinone derivatives are purified by preparative HPLC.[4]

Conclusion

While this compound itself may not be the subject of extensive biological activity studies, its structural features are of high strategic value in medicinal chemistry. As demonstrated through the synthesis of potent glycogen phosphorylase inhibitors from its isomer, trifluoromethyl-substituted hydroxybenzoates are versatile building blocks for the creation of novel drug candidates. The unique properties imparted by the trifluoromethyl group continue to make these intermediates highly sought after in the pursuit of more effective and safer therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and favorable physicochemical contributions of these compounds to accelerate the discovery of next-generation medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethyl group ortho to a hydroxyl group on a benzoate scaffold, provides a versatile platform for the synthesis of complex molecules with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, making this compound a valuable starting material for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a white to light brown solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 115933-50-1 | [2][3][4] |

| Molecular Formula | C₉H₇F₃O₃ | |

| Molecular Weight | 220.15 g/mol | |

| Melting Point | 167-169 °C | [1] |

| Boiling Point | 266.1 °C (Predicted) | [1] |

| Appearance | White to light brown solid | [1] |

| Purity | Typically ≥97% |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes its characteristic spectral data.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.68 (s, 1H, -OH), 8.00-8.10 (m, 2H, Ar-H), 7.07-7.20 (m, 1H, Ar-H), 3.83 (s, 3H, -OCH₃) | [1] |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₉H₇F₃O₃: 220.0; found: 221.0 [M+H]⁺ | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Experimental Workflow: Fischer Esterification

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a literature procedure with a reported yield of 93%.[1]

Materials:

-

4-Hydroxy-3-(trifluoromethyl)benzoic acid (4.9 g, 23.7 mmol)

-

Methanol (15 mL)

-

N,N-Dimethylformamide (DMF) (18 μL, 0.24 mmol)

-

Thionyl chloride (5.2 mL, 71.0 mmol)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (4.9 g, 23.7 mmol) in a mixture of methanol (15 mL) and DMF (18 μL, 0.24 mmol).

-

While stirring, slowly add thionyl chloride (5.2 mL, 71.0 mmol) dropwise to the solution over a period of 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, remove the volatile components by distillation under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine all the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an off-white solid (4.9 g, 93% yield).[1]

Application in the Synthesis of Non-Steroidal Antiandrogens: Bicalutamide

This compound is a crucial precursor for the synthesis of non-steroidal antiandrogens (NSAAs), such as bicalutamide. These drugs are pivotal in the treatment of prostate cancer by antagonizing the androgen receptor.

Androgen Receptor Signaling Pathway

Bicalutamide functions by competitively inhibiting the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR), thereby preventing its translocation to the nucleus and the subsequent transcription of androgen-responsive genes that promote tumor growth.

References

- 1. This compound CAS#: 115933-50-1 [m.chemicalbook.com]

- 2. 115933-50-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 115933-50-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. CAS # 115933-50-1, this compound, 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester - chemBlink [chemblink.com]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxy-3-(trifluoromethyl)benzoic acid | 4.9 g (23.7 mmol) | [1] |

| Methanol | 15 mL | [1] |

| N,N-Dimethylformamide (DMF) | 18 μL (0.24 mmol) | [1] |

| Thionyl chloride | 5.2 mL (71.0 mmol) | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 18 hours | [1] |

| Product Characterization | ||

| Appearance | Off-white solid | [1] |

| Yield | 4.9 g (93%) | [1] |

| Melting Point | 167-169 °C | [1][2] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.68 (s, 1H), 8.00-8.10 (m, 2H), 7.07-7.20 (m, 1H), 3.83 (s, 3H) | [1] |

| ESI-MS (m/z) | Calculated: 220.0, Measured: 221.0 [M+H]⁺ | [1] |

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-Hydroxy-3-(trifluoromethyl)benzoic acid

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4.9 g (23.7 mmol) of 4-hydroxy-3-(trifluoromethyl)benzoic acid in a solvent mixture of 15 mL of methanol and 18 μL (0.24 mmol) of DMF.[1]

-

Addition of Thionyl Chloride: While stirring the solution, slowly add 5.2 mL (71.0 mmol) of thionyl chloride dropwise over a period of 10 minutes.[1]

-

Reaction: Continue to stir the reaction mixture at room temperature for 18 hours.[1]

-

Work-up:

-

Following the reaction period, remove the volatile components by distillation under reduced pressure.[1]

-

Dissolve the resulting residue in 50 mL of ethyl acetate.[1]

-

Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution.[1]

-

Extract the aqueous phase twice more with 50 mL of ethyl acetate each time.[1]

-

-

Isolation and Purification:

-

Product Characterization: The resulting product, this compound, should be an off-white solid.[1] Characterize the product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of Bicalutamide from Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Detailed Guide

Application Note

This document provides a comprehensive overview and detailed protocols for the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, utilizing Methyl 4-hydroxy-3-(trifluoromethyl)benzoate as a precursor. This pathway involves a multi-step synthesis to first produce the key intermediate, 4-cyano-3-(trifluoromethyl)aniline, which is a widely recognized starting material for commercial Bicalutamide synthesis. The protocols provided are based on established chemical transformations and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

Bicalutamide is a crucial medication in the treatment of prostate cancer. Its synthesis has been approached through various routes, with most commercial methods starting from 4-cyano-3-(trifluoromethyl)aniline.[1] This application note details a feasible synthetic pathway to obtain this key intermediate from the readily available this compound, followed by the established synthesis of Bicalutamide. The described multi-step process includes hydrolysis, amination, and the conversion of a carboxylic acid to a nitrile, followed by the final steps of amide formation, epoxidation, epoxide ring-opening, and oxidation to yield Bicalutamide.

Overall Synthetic Pathway

The synthesis is divided into two main stages. The first stage focuses on the conversion of this compound to the essential intermediate, 4-cyano-3-(trifluoromethyl)aniline. The second stage outlines the synthesis of Bicalutamide from this intermediate.

Caption: Overall workflow for the synthesis of Bicalutamide.

Stage 1: Synthesis of 4-Cyano-3-(trifluoromethyl)aniline

Step 1: Hydrolysis of this compound

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-(trifluoromethyl)benzoic acid.

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-hydroxy-3-(trifluoromethyl)benzoic acid |

| Reagents | Sodium hydroxide, Methanol, Water, HCl |

| Temperature | 65-70 °C |

| Typical Yield | >95% |

Step 2: Amination of 4-hydroxy-3-(trifluoromethyl)benzoic acid

This step converts the phenolic hydroxyl group to an amino group. A common method for this transformation is the Buchwald-Hartwig amination.

Experimental Protocol:

-

In a reaction vessel purged with an inert gas (e.g., argon), combine 4-hydroxy-3-(trifluoromethyl)benzoic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base (e.g., cesium carbonate, 2-3 equivalents) and an ammonia source (e.g., benzophenone imine, followed by hydrolysis).

-

Add a dry, aprotic solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

-

The subsequent workup involves an acidic hydrolysis to cleave the benzophenone imine and isolation of the product, 4-amino-3-(trifluoromethyl)benzoic acid.

| Parameter | Value |

| Starting Material | 4-hydroxy-3-(trifluoromethyl)benzoic acid |

| Product | 4-amino-3-(trifluoromethyl)benzoic acid |

| Catalyst System | Pd₂(dba)₃ / Xantphos |

| Base | Cesium Carbonate |

| Ammonia Source | Benzophenone imine |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 70-85% |

Step 3 & 4: Conversion of Carboxylic Acid to Nitrile

This transformation is typically a two-step process involving the formation of a primary amide followed by dehydration.

Experimental Protocol (Amide Formation):

-

Dissolve 4-amino-3-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C and add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent to yield 4-amino-3-(trifluoromethyl)benzamide.

Experimental Protocol (Dehydration to Nitrile):

-

To a solution of 4-amino-3-(trifluoromethyl)benzamide (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a dehydrating agent (e.g., phosphorus oxychloride or cyanuric chloride).

-

Heat the reaction mixture (temperature will depend on the dehydrating agent, typically 50-80 °C).

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield 4-amino-2-(trifluoromethyl)benzonitrile.

| Parameter | Step 3: Amide Formation | Step 4: Dehydration |

| Starting Material | 4-amino-3-(trifluoromethyl)benzoic acid | 4-amino-3-(trifluoromethyl)benzamide |

| Product | 4-amino-3-(trifluoromethyl)benzamide | 4-Amino-2-(trifluoromethyl)benzonitrile |

| Reagents | EDC, HOBt, Ammonia | Phosphorus oxychloride |

| Solvent | Dichloromethane or THF | DMF or Acetonitrile |

| Temperature | 0 °C to Room Temperature | 50-80 °C |

| Typical Yield | 85-95% | 80-90% |

Stage 2: Synthesis of Bicalutamide from 4-Cyano-3-(trifluoromethyl)aniline

The synthesis from 4-cyano-3-(trifluoromethyl)aniline is a well-established multi-step process.

Caption: Workflow for the synthesis of Bicalutamide from the key intermediate.

Experimental Protocols

1. Amide Formation with Methacryloyl Chloride:

-

4-Cyano-3-(trifluoromethyl)aniline is reacted with methacryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane at low temperatures.

2. Epoxidation:

-

The resulting N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is then epoxidized. A common method involves using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

3. Epoxide Ring-Opening:

-

The epoxide ring is opened by reaction with 4-fluorothiophenol in the presence of a base such as sodium hydride in an aprotic solvent like THF.

4. Oxidation:

-

Finally, the thioether is oxidized to the corresponding sulfone, Bicalutamide. This is typically achieved using an oxidizing agent like m-CPBA or hydrogen peroxide with a catalyst.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| Amide Formation | 4-Cyano-3-(trifluoromethyl)aniline | N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | Methacryloyl chloride, Pyridine | ~90% |

| Epoxidation | N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | m-CPBA | ~85% |

| Ring Opening | N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide | 4-Fluorothiophenol, NaH | ~90% |

| Oxidation | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide | Bicalutamide | m-CPBA or H₂O₂ | ~80-90% |

Conclusion

The synthesis of Bicalutamide from this compound is a viable, albeit multi-step, process. The key is the successful synthesis of the 4-cyano-3-(trifluoromethyl)aniline intermediate. The protocols provided herein offer a solid foundation for researchers to develop and optimize this synthetic route. Careful control of reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Versatile Scaffold in Medicinal Chemistry

Introduction: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of enzyme inhibitors. While direct applications are still emerging, the reactivity of its functional groups—a phenolic hydroxyl, a methyl ester, and an electron-deficient aromatic ring—makes it an attractive starting material for a variety of synthetic transformations.

Application in the Synthesis of Glycogen Phosphorylase Inhibitors

A notable application of a structurally similar compound, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, is in the synthesis of dibenzoxazepinone derivatives as potent inhibitors of glycogen phosphorylase (GP).[1] GP is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for the management of type 2 diabetes. The synthetic scheme detailed below, adapted from a study on related compounds, illustrates a potential pathway for the utilization of this compound in the generation of a library of potential GP inhibitors.[1]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the generation of dibenzoxazepinone-based inhibitors.

Quantitative Data: Glycogen Phosphorylase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of dibenzoxazepinone derivatives synthesized from a related trifluoromethyl-substituted hydroxybenzoate. The data highlights the potential for compounds derived from this scaffold to exhibit potent enzyme inhibition.[1]

| Compound ID | Structure | Rabbit Muscle GPa IC50 (nM)[1] |

| Id | Novel dibenzoxazepinone derivative with a trifluoromethyl group | 266 ± 1 |

| PSN-357 (Positive Control) | Clinically evaluated GP inhibitor | Superior activity by compound Id |

Experimental Protocols

The following are representative protocols for the key synthetic steps involved in the preparation of dibenzoxazepinone derivatives, based on established methodologies for analogous compounds.[1]

Protocol 1: Etherification of this compound

This procedure describes the formation of a diaryl ether, a common step in the synthesis of complex medicinal compounds.

Materials:

-

This compound

-

1-Fluoro-2,4-dinitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl Acetate (EA)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in acetone.

-

To this solution, add anhydrous potassium carbonate (1.4 eq) and this compound (1.4 eq).

-

Stir the reaction mixture at room temperature for 54 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with distilled water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated brine solution (3 x 15 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the conversion of the dinitroaryl ether to a diamino compound, a crucial intermediate for cyclization.

Materials:

-

Diaryl ether intermediate from Protocol 1

-

Ammonium Formate (HCOONH₄)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

Procedure:

-

To a solution of the diaryl ether (1.0 eq) in ethanol, add ammonium formate (8 eq) and 10% Pd/C (0.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate.

Protocol 3: Cyclization to form the Dibenzoxazepinone Core

This procedure describes the acid-catalyzed intramolecular cyclization to form the core heterocyclic structure.

Materials:

-

Amine intermediate from Protocol 2

-

Tetrahydrofuran (THF)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amine intermediate in a mixture of THF and water.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture overnight under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Signaling Pathway:

Caption: Inhibition of the glycogenolysis pathway by a glycogen phosphorylase inhibitor.

Conclusion

This compound represents a promising starting material for the development of novel, biologically active compounds. Its utility has been demonstrated through analogy in the synthesis of potent glycogen phosphorylase inhibitors. The synthetic protocols and biological data presented here provide a framework for researchers and drug development professionals to explore the potential of this versatile chemical scaffold in the discovery of new therapeutics. Further investigation into the synthesis of diverse compound libraries based on this core structure is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for the Purification of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles for the separation of moderately polar organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling and characterization.